molecular formula C11H13ClF3N3 B1584725 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane CAS No. 231953-40-5

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Cat. No.: B1584725
CAS No.: 231953-40-5
M. Wt: 279.69 g/mol
InChI Key: PKKLERQDFWUWNM-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane is a chemical compound that features a pyridine ring substituted with a chloro and trifluoromethyl group, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:

    Batch or Continuous Flow Reactors: To ensure consistent quality and efficiency.

    Purification Steps: Including crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate for oxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products: The major products formed depend on the type of reaction. For example, substitution reactions yield derivatives with different substituents on the pyridine ring, while coupling reactions produce biaryl compounds.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane is unique due to its combination of a diazepane ring and a trifluoromethyl-pyridine moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClF3N3/c12-9-6-8(11(13,14)15)7-17-10(9)18-4-1-2-16-3-5-18/h6-7,16H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKLERQDFWUWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352814
Record name 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231953-40-5
Record name 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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